molecular formula C14H18N4O2S B6792184 N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-cyclopropyl-1,3-oxazole-4-carboxamide

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-cyclopropyl-1,3-oxazole-4-carboxamide

Cat. No.: B6792184
M. Wt: 306.39 g/mol
InChI Key: BMLBMODDEKVUKA-UHFFFAOYSA-N
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Description

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-cyclopropyl-1,3-oxazole-4-carboxamide is a compound that features a combination of thiadiazole and oxazole rings. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Properties

IUPAC Name

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-cyclopropyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-14(2,3)13-18-17-9(21-13)6-15-12(19)10-11(8-4-5-8)20-7-16-10/h7-8H,4-6H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLBMODDEKVUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)CNC(=O)C2=C(OC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-cyclopropyl-1,3-oxazole-4-carboxamide typically involves the formation of the thiadiazole and oxazole rings followed by their coupling. One common method includes the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with an appropriate oxazole derivative under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-cyclopropyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Triethylamine, palladium on carbon.

    Solvents: Ethanol, DMSO, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols .

Scientific Research Applications

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-cyclopropyl-1,3-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-cyclopropyl-1,3-oxazole-4-carboxamide is unique due to the combination of thiadiazole and oxazole rings, which may provide synergistic effects in its biological activity. This dual-ring structure allows it to interact with multiple molecular targets, enhancing its therapeutic potential .

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